(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol
Description
(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Properties
IUPAC Name |
(2R)-1-[[(2R)-2-hydroxybutyl]-methylamino]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPGTXMVQAVAL-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC(CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN(C)C[C@@H](CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butan-2-ol and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like tosyl chloride and thionyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol: The enantiomer of the compound, differing in stereochemistry.
Butan-2-ol: A simpler alcohol with similar structural features but lacking the amino group.
Methylamine: A simpler amine that shares the amino functional group.
Uniqueness
(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and interactions, making it a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
